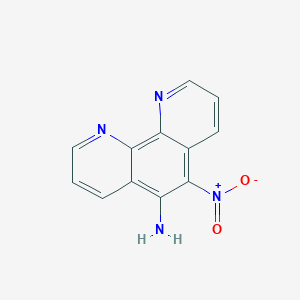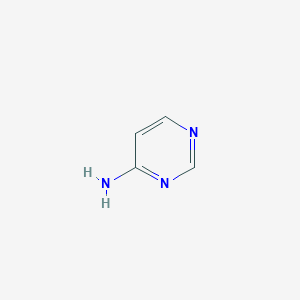
N-Boc-(R)-2-Amino-3-methoxy-1-propanol
概要
説明
“N-Boc-®-2-Amino-3-methoxy-1-propanol” is a compound that involves the tert-butyloxycarbonyl (Boc) group, which is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . The Boc group can be added to the amine under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .Molecular Structure Analysis
The molecular structure of “N-Boc-®-2-Amino-3-methoxy-1-propanol” involves the Boc group, which is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Chemical Reactions Analysis
The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Boc-®-2-Amino-3-methoxy-1-propanol” are largely determined by the Boc group. The Boc group is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .科学的研究の応用
N-Boc Deprotection
The N-Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . Traditional methods to remove the Boc group have disadvantages in terms of high acidity, the use of expensive reagents, excessive amounts of catalysts and harmful solvents as well as high temperatures . Therefore, more efforts must be stepwise tightened to make Boc removal practical, clean, and minimize any potential impact .
Sustainable Method for N-Boc Deprotection
An efficient and sustainable method for N-Boc deprotection has been described by means of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Continuous N-Boc Deprotection of Amines
N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .
Use of Solid Brønsted Acid Catalysts
Simple solid Brønsted acid catalysts have been used to achieve continuous N-Boc deprotection of amines, without additional workup steps . Using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines, often in residence times of less than a minute at 140 °C .
BOC Protection of Amines
A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .
作用機序
Target of Action
N-Boc-®-2-Amino-3-methoxy-1-propanol, also known as Carbamic acid, [(1R)-2-hydroxy-1-(methoxymethyl)ethyl]-, 1,1-dimethylethyl, is primarily used as a protective group for amines in organic synthesis . The primary targets of this compound are the amine groups present in various biomolecules .
Mode of Action
The compound acts by protecting the amine groups in biomolecules, preventing them from reacting with other substances during the synthesis process . This is achieved through a process known as N-Boc protection, where the compound forms a stable complex with the amine group . This complex can be easily removed under a variety of conditions, allowing the amine group to participate in subsequent reactions .
Biochemical Pathways
The N-Boc protection and deprotection processes are key steps in many biochemical pathways, particularly in peptide synthesis . The protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis, as they can be easily converted into the free amines .
Pharmacokinetics
The pharmacokinetics of N-Boc-®-2-Amino-3-methoxy-1-propanol are largely determined by the conditions under which the N-Boc protection and deprotection processes occur . These processes can be carried out under a variety of conditions, affecting the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The primary result of the action of N-Boc-®-2-Amino-3-methoxy-1-propanol is the protection of amine groups, allowing for more controlled and selective chemical reactions . This can lead to the synthesis of a wide variety of compounds, including peptides and other biomolecules .
Action Environment
The action of N-Boc-®-2-Amino-3-methoxy-1-propanol can be influenced by various environmental factors. For example, the use of different catalysts can affect the efficiency and selectivity of the N-Boc protection and deprotection processes . Additionally, the reaction medium can also play a role, with some studies suggesting that certain solvents can enhance the efficiency of these processes .
Safety and Hazards
将来の方向性
Future directions for “N-Boc-®-2-Amino-3-methoxy-1-propanol” could involve the development of more efficient and sustainable methods for N-Boc deprotection. For example, a method using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst, has been described . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .
特性
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-methoxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWJWKLWQJMPMM-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-(R)-2-Amino-3-methoxy-1-propanol | |
CAS RN |
183793-49-9 | |
| Record name | N-Boc-(R)-2-amino-3-methoxy-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

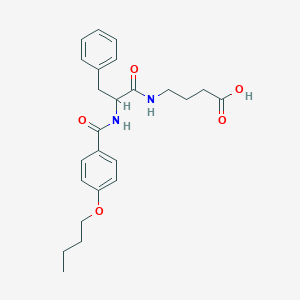

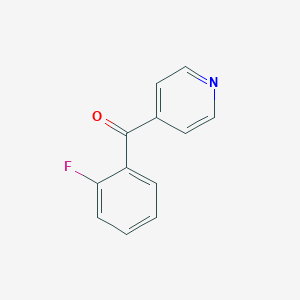

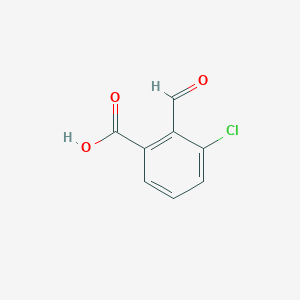
![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)nicotinic acid](/img/structure/B68130.png)
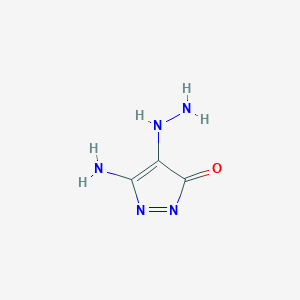
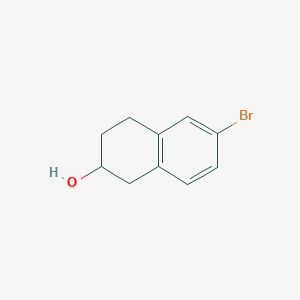
![N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B68139.png)
![1H-Pyrrolo[2,3-b]pyridin-1-ol](/img/structure/B68140.png)
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B68143.png)
